A Comprehensive Technical Guide to the Synthesis of Trivinylchlorosilane for Research Applications
A Comprehensive Technical Guide to the Synthesis of Trivinylchlorosilane for Research Applications
This document provides an in-depth exploration of the synthetic methodologies for trivinylchlorosilane (C₆H₉ClSi), a valuable precursor in materials science and a versatile reagent in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the core chemical principles, step-by-step protocols, and critical safety considerations associated with its preparation. We will examine the two predominant synthetic routes: the Grignard reaction for laboratory-scale synthesis and the direct process employed in industrial settings.
Introduction: The Significance of Trivinylchlorosilane
Trivinylchlorosilane is an organosilicon compound characterized by a central silicon atom bonded to three vinyl groups and one chlorine atom. Its high reactivity, stemming from the hydrolytically sensitive silicon-chlorine bond and the polymerizable vinyl groups, makes it a highly sought-after intermediate. It serves as a critical building block for silicone polymers, a cross-linking agent for creating robust polymer networks, and a surface modification agent for materials like glass fibers. The physical and chemical properties of trivinylchlorosilane are summarized below.
| Property | Value | Reference |
| CAS Number | 1871-21-2 | [1] |
| Molecular Formula | C₆H₉ClSi | [1] |
| Molecular Weight | 144.67 g/mol | [1] |
| Boiling Point | 128 °C | [1] |
| Density | 0.934 g/mL | [1] |
| Flash Point | 15 °C | [1] |
| Refractive Index | 1.4604 | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents | [1] |
Synthesis via Grignard Reaction: A Laboratory-Scale Approach
The Grignard reaction is the foundational method for forming silicon-carbon bonds and remains the most practical route for laboratory-scale synthesis of trivinylchlorosilane.[2] The process involves the reaction of a silicon halide with a pre-formed vinyl Grignard reagent.
Underlying Principle and Mechanism
The synthesis begins with the formation of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, in an ether-based solvent like tetrahydrofuran (THF). This organometallic species acts as a potent nucleophile. The core of the synthesis is the nucleophilic substitution at the silicon center of a suitable precursor, such as silicon tetrachloride (SiCl₄). The vinyl carbanion attacks the electrophilic silicon atom, displacing a chloride ion. This process is repeated three times to yield the desired trivinylchlorosilane.
The choice of solvent is critical; THF is generally preferred over diethyl ether because it accelerates the reaction rate and better solubilizes the magnesium halide byproducts.[2][3]
Caption: Mechanism of Trivinylchlorosilane Synthesis via Grignard Reaction.
Detailed Experimental Protocol
Warning: This procedure involves highly reactive, flammable, and corrosive materials. It must be performed by trained personnel in a chemical fume hood with strict adherence to all safety protocols.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Vinyl bromide or vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
Grignard Reagent Preparation:
-
Under a positive pressure of argon, charge the flask with magnesium turnings.
-
Add a single crystal of iodine as an initiator.
-
Add a small portion of anhydrous THF.
-
Slowly add a solution of vinyl bromide in THF from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining vinyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir for 6-8 hours to ensure complete formation of vinylmagnesium bromide.[4]
-
-
Reaction with Silicon Tetrachloride (Reverse Addition):
-
In a separate, dry, inert-atmosphere flask, prepare a solution of silicon tetrachloride in anhydrous hexane.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly transfer the prepared Grignard reagent via cannula into the dropping funnel and add it dropwise to the stirred SiCl₄ solution. Reverse addition (adding the Grignard to the silane) is preferred to control the degree of substitution and maximize the yield of the trivinyl product.[2]
-
Maintain the reaction temperature below 10 °C throughout the addition.
-
-
Workup and Isolation:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
The reaction will form a thick slurry of magnesium salts. Dilute the mixture with anhydrous hexane to improve stirring.
-
Filter the mixture under an inert atmosphere to remove the precipitated magnesium halides. A Schlenk filter or a filter cannula is suitable for this purpose.
-
Wash the salt cake with additional anhydrous hexane to recover any trapped product.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the solvents (THF and hexane) from the filtrate by distillation at atmospheric pressure.
-
The crude trivinylchlorosilane is then purified by fractional distillation under reduced pressure to separate it from other vinylated silanes (e.g., divinyldichlorosilane, tetravinylsilane) and unreacted starting materials.
-
| Parameter | Condition/Reagent | Rationale / Causality |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Enhances reaction rate and solubilizes magnesium halide byproducts compared to diethyl ether.[2][3] |
| Addition Mode | Reverse Addition | Controls the stoichiometry locally, minimizing over-substitution to tetravinylsilane and maximizing trivinylchlorosilane yield.[2] |
| Temperature | 0 - 10 °C | Manages the highly exothermic nature of the Grignard reaction, preventing side reactions and solvent boiling. |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents and chlorosilanes are highly sensitive to moisture and oxygen. An inert atmosphere is mandatory.[5] |
| Molar Ratio (VinylMgBr:SiCl₄) | ~3.1 : 1.0 | A slight excess of the Grignard reagent ensures complete conversion of the silicon tetrachloride to the desired product. |
The Direct Process: An Industrial Pathway
For large-scale production, the direct process, which involves a gas-phase reaction between vinyl chloride and trichlorosilane (HSiCl₃), is the method of choice. This continuous process offers high throughput and efficiency.[6]
Underlying Principle and Mechanism
This process relies on the high-temperature reaction of vinyl chloride and trichlorosilane in a tubular reactor. The reaction proceeds at temperatures between 400 and 750 °C with very short residence times (0.2 to 20 seconds).[6] The mechanism is complex, involving radical intermediates, but effectively results in the formation of trivinylchlorosilane. A key innovation in this process is the preheating of reactants to between 120 and 400 °C before they enter the reactor. This preheating step has been shown to dramatically increase the reactor's capacity and the overall space-time yield.[6]
Caption: Industrial Workflow for the Direct Synthesis of Trivinylchlorosilane.
Key Industrial Process Parameters
The efficiency of the direct process is highly dependent on precise control over several parameters.
| Parameter | Range | Rationale / Causality |
| Reaction Temperature | 400 - 750 °C | Provides the necessary activation energy for the gas-phase reaction to occur efficiently.[6] |
| Reactant Preheating | 120 - 400 °C | Significantly increases reactor capacity and space-time yield. Doubling of capacity is observed when preheating from 120 to 280 °C.[6] |
| Residence Time | 0.2 - 20 seconds | A short residence time maximizes the formation of the desired product while minimizing thermal decomposition and side reactions.[6] |
| Pressure | Atmospheric | The reaction proceeds efficiently at normal pressure, avoiding the capital and operational costs of a high-pressure system.[6] |
Purification and Characterization
Regardless of the synthetic route, the crude product is a mixture of various chlorosilanes. High-purity trivinylchlorosilane is obtained through fractional distillation.[7] The success of this purification depends on the differences in boiling points between the components. Efficient, multi-stage distillation columns are required to separate closely boiling isomers and impurities.[7] For applications requiring extreme purity, such as in the semiconductor industry, additional purification steps like adsorption on silica may be employed to remove trace impurities like boron compounds.[8][9]
Critical Safety and Handling Protocols
Trivinylchlorosilane is a hazardous chemical that demands rigorous safety precautions. Its handling requires a comprehensive understanding of its reactivity.
-
Primary Hazards:
-
Flammability: It is a flammable liquid with a low flash point. Keep away from all sources of ignition, including heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[10][11]
-
Water Reactivity: Reacts violently with water, moisture, and protic solvents to release toxic and corrosive hydrogen chloride gas.[10][12] Containers must be kept tightly closed and stored under a dry, inert atmosphere.[5][11][12]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[11]
-
-
Personal Protective Equipment (PPE):
-
Work must be conducted in a certified chemical fume hood to control vapor exposure.[10]
-
Mandatory PPE includes: chemical safety goggles and a face shield, compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a full protective suit or lab coat.[5][10][12]
-
For emergencies or situations with insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[5][12]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive materials.[10][12]
-
Store under an inert gas like argon or nitrogen to prevent hydrolysis.[5][11]
-
Avoid contact with incompatible materials such as acids, bases, alcohols, oxidizing agents, and metals.[11][12]
-
Use non-sparking tools when handling containers.[10]
-
-
Spill and Emergency Response:
-
In case of a spill, evacuate the area and shut off all ignition sources.
-
Cover the spill with a dry, non-combustible absorbent material such as dry lime, sand, or soda ash. NEVER USE WATER. [12]
-
For any exposure (skin, eyes, inhalation), immediately seek medical attention. Flush affected skin or eyes with copious amounts of water for at least 15 minutes, removing contaminated clothing.[10][11][12]
-
Conclusion
The synthesis of trivinylchlorosilane can be effectively achieved through two primary routes. The Grignard reaction offers a versatile and accessible method for laboratory-scale quantities, allowing for precise control through careful manipulation of stoichiometry and reaction conditions. For industrial-scale demands, the direct gas-phase process provides a high-throughput, continuous manufacturing solution. The choice of method is dictated by the required scale, available equipment, and economic considerations. For all researchers and professionals, a profound respect for the hazardous nature of this reagent and strict adherence to safety protocols are paramount to ensure safe and successful experimentation.
References
- Spectrum Chemical. (2010, June 1). Material Safety Data Sheet.
- Exporters India. MATERIAL SAFETY DATA SHEET TRIMETHYL CHLOROSILANE.
- Fisher Scientific. (2009, November 30). SAFETY DATA SHEET.
- Gelest, Inc. (2015, January 9). TRICHLOROSILANE, 99%.
- Fisher Scientific. (2008, February 11). SAFETY DATA SHEET.
- Wacker-Chemie Gmbh. (1991). Process for the preparation of vinyl-trichlorosilan. Google Patents.
- Changzhou University. (2019). Synthesis method of dimethylvinylchlorosilane. Google Patents.
- Union Carbide Corporation. (1984). Purification of chlorosilanes. European Patent Office.
- Jiangsu Zhongneng Polysilicon Technology Development Co., Ltd. (2013). Method for purifying trichlorosilane. Google Patents.
- Belyi, A. A., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Semantic Scholar.
- Korea Advanced Materials Co., Ltd. (2012). Method for purification of trichlorosilane. Google Patents.
- Chongqing Chemdad Co., Ltd. TRIVINYLCHLOROSILANE.
- Aure Chemical. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods.
- ResearchGate. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- ResearchGate. (2017). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.
- Polynt S.p.A. (2011). Processes for the purification of trichlorosilane and silicon tetrachloride. Google Patents.
Sources
- 1. TRIVINYLCHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. gelest.com [gelest.com]
- 3. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. EP0456901B1 - Process for the preparation of vinyl-trichlorosilan - Google Patents [patents.google.com]
- 7. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. KR20120106290A - Method for purification of trichlorosilane - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
